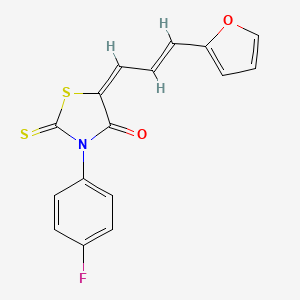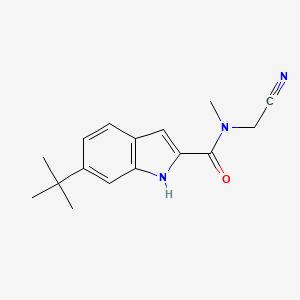
6-Tert-butyl-N-(cyanomethyl)-N-methyl-1H-indole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Tert-butyl-N-(cyanomethyl)-N-methyl-1H-indole-2-carboxamide, also known as TMC-18, is a synthetic compound that belongs to the indole class of chemicals. It has gained significant attention in the scientific community due to its potential applications in drug discovery and development.
Wissenschaftliche Forschungsanwendungen
6-Tert-butyl-N-(cyanomethyl)-N-methyl-1H-indole-2-carboxamide has shown promising results in various scientific research applications. It has been found to be a potent inhibitor of the enzyme histone deacetylase (HDAC). HDAC inhibitors have been shown to have potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases.
Wirkmechanismus
6-Tert-butyl-N-(cyanomethyl)-N-methyl-1H-indole-2-carboxamide acts as an HDAC inhibitor by binding to the active site of the enzyme and preventing it from removing acetyl groups from histone proteins. This leads to an increase in histone acetylation, which results in the activation of genes involved in cell differentiation, apoptosis, and cell cycle arrest.
Biochemical and Physiological Effects
6-Tert-butyl-N-(cyanomethyl)-N-methyl-1H-indole-2-carboxamide has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. It also inhibits the proliferation of cancer cells by inducing cell cycle arrest in the G1 phase. 6-Tert-butyl-N-(cyanomethyl)-N-methyl-1H-indole-2-carboxamide has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 6-Tert-butyl-N-(cyanomethyl)-N-methyl-1H-indole-2-carboxamide in lab experiments is its high potency as an HDAC inhibitor. It has been found to be more potent than other HDAC inhibitors currently in use. However, one of the limitations of using 6-Tert-butyl-N-(cyanomethyl)-N-methyl-1H-indole-2-carboxamide is its low solubility in water, which can make it difficult to use in some experimental setups.
Zukünftige Richtungen
There are several future directions for the research and development of 6-Tert-butyl-N-(cyanomethyl)-N-methyl-1H-indole-2-carboxamide. One direction is to investigate its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases. Another direction is to develop more potent and selective HDAC inhibitors based on the structure of 6-Tert-butyl-N-(cyanomethyl)-N-methyl-1H-indole-2-carboxamide. Additionally, further studies are needed to investigate the pharmacokinetics and toxicity of 6-Tert-butyl-N-(cyanomethyl)-N-methyl-1H-indole-2-carboxamide in vivo.
Conclusion
In conclusion, 6-Tert-butyl-N-(cyanomethyl)-N-methyl-1H-indole-2-carboxamide is a synthetic compound with promising applications in drug discovery and development. It has been found to be a potent HDAC inhibitor with potential therapeutic applications in various diseases. Further research is needed to fully explore the potential of 6-Tert-butyl-N-(cyanomethyl)-N-methyl-1H-indole-2-carboxamide and to develop more potent and selective HDAC inhibitors.
Synthesemethoden
The synthesis of 6-Tert-butyl-N-(cyanomethyl)-N-methyl-1H-indole-2-carboxamide involves the reaction of tert-butylamine with 2-cyano-N-methyl-1H-indole-2-carboxamide in the presence of a catalyst. The reaction yields 6-Tert-butyl-N-(cyanomethyl)-N-methyl-1H-indole-2-carboxamide as a white crystalline solid with a purity of over 95%.
Eigenschaften
IUPAC Name |
6-tert-butyl-N-(cyanomethyl)-N-methyl-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O/c1-16(2,3)12-6-5-11-9-14(18-13(11)10-12)15(20)19(4)8-7-17/h5-6,9-10,18H,8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQAJGKVZUQQJRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)C=C(N2)C(=O)N(C)CC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Tert-butyl-N-(cyanomethyl)-N-methyl-1H-indole-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

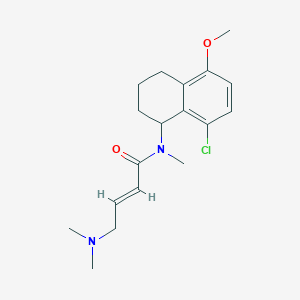
![2-[6-amino-1-(4-fluorophenyl)-4-oxopyrimidin-2-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2433645.png)

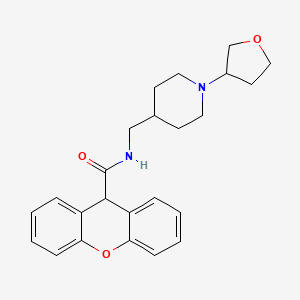
![[(1S)-1-Phenyl-3,4-dihydro-1H-isoquinolin-2-yl]-[(1R)-1-phenyl-3,4-dihydro-1H-isoquinolin-2-yl]methanone](/img/structure/B2433649.png)
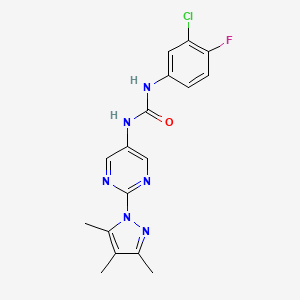
![6-isopentyl-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2433651.png)
![Ethyl 2-[2-[2-(3-methylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2433652.png)
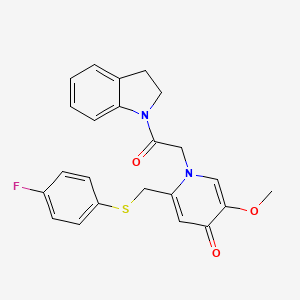
![2-((3-(Pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoic acid](/img/structure/B2433661.png)
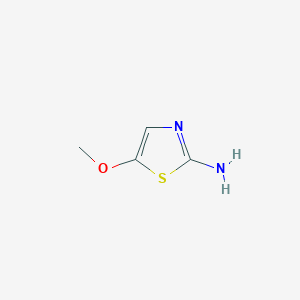
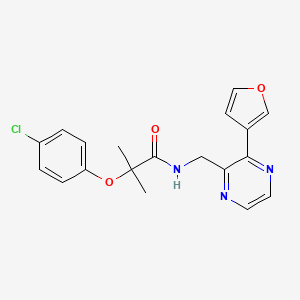
![N-benzyl-N-(4-methylbenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide](/img/structure/B2433664.png)
